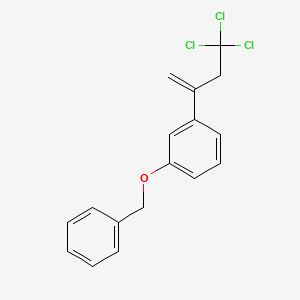
1-(Benzyloxy)-3-(4,4,4-trichlorobut-1-en-2-yl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Benzyloxy)-3-(4,4,4-trichlorobut-1-en-2-yl)benzene is an organic compound characterized by the presence of a benzyloxy group and a trichlorobut-1-en-2-yl group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzyloxy)-3-(4,4,4-trichlorobut-1-en-2-yl)benzene typically involves the reaction of a benzyloxy-substituted benzene with a trichlorobut-1-en-2-yl halide under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF). The reaction mixture is heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Benzyloxy)-3-(4,4,4-trichlorobut-1-en-2-yl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzyloxy-substituted benzene derivatives.
Reduction: Reduction reactions can lead to the formation of less chlorinated or dechlorinated products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trichlorobut-1-en-2-yl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyloxy-substituted benzene carboxylic acids, while reduction can produce partially or fully dechlorinated derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Benzyloxy)-3-(4,4,4-trichlorobut-1-en-2-yl)benzene has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules.
Biology: It may serve as a probe or ligand in biochemical studies to investigate molecular interactions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(Benzyloxy)-3-(4,4,4-trichlorobut-1-en-2-yl)benzene involves its interaction with molecular targets, such as enzymes or receptors, through binding or covalent modification. The specific pathways and targets depend on the context of its application, whether in biological systems or chemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(Benzyloxy)-3-(4,4,4-trichlorobut-1-en-2-yl)benzene: The parent compound.
1-(Benzyloxy)-3-(4,4-dichlorobut-1-en-2-yl)benzene: A similar compound with one less chlorine atom.
1-(Benzyloxy)-3-(4,4,4-trifluorobut-1-en-2-yl)benzene: A fluorinated analog.
Uniqueness
This compound is unique due to the presence of three chlorine atoms on the butenyl group, which imparts distinct chemical reactivity and potential applications compared to its analogs. The trichlorobut-1-en-2-yl group can influence the compound’s physical properties, such as solubility and stability, making it suitable for specific research and industrial purposes.
Eigenschaften
CAS-Nummer |
60795-32-6 |
|---|---|
Molekularformel |
C17H15Cl3O |
Molekulargewicht |
341.7 g/mol |
IUPAC-Name |
1-phenylmethoxy-3-(4,4,4-trichlorobut-1-en-2-yl)benzene |
InChI |
InChI=1S/C17H15Cl3O/c1-13(11-17(18,19)20)15-8-5-9-16(10-15)21-12-14-6-3-2-4-7-14/h2-10H,1,11-12H2 |
InChI-Schlüssel |
USGOGGQAPRZTHB-UHFFFAOYSA-N |
Kanonische SMILES |
C=C(CC(Cl)(Cl)Cl)C1=CC(=CC=C1)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


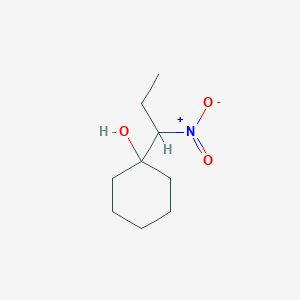
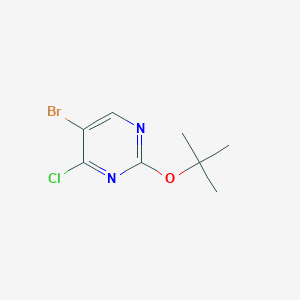
![[4-(Dimethylamino)phenyl]{4-[ethenyl(dimethyl)silyl]phenyl}methanone](/img/structure/B14613021.png)
![3,4,6,11-Tetrahydro-2H-pyrimido[2,1-b]quinazolin-2-one](/img/structure/B14613023.png)
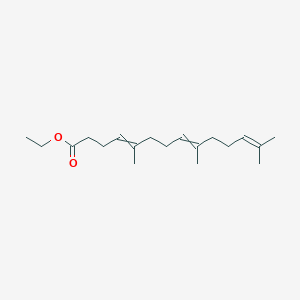
![4-Chloro-N-[1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]benzamide](/img/structure/B14613029.png)
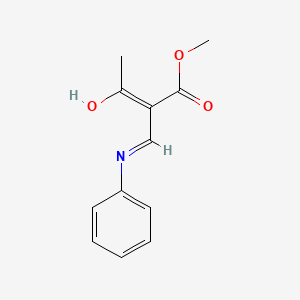
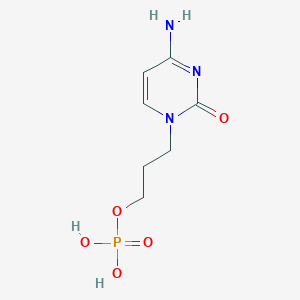
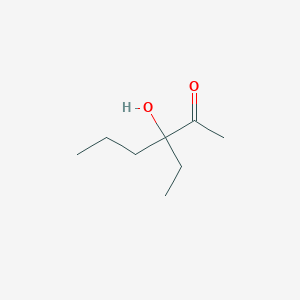
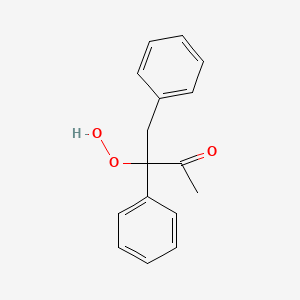
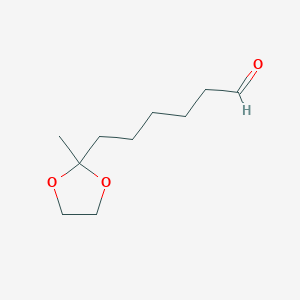
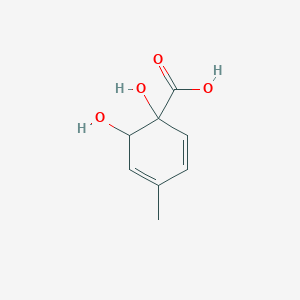
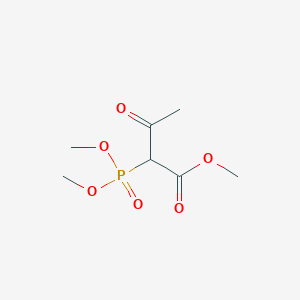
![[(3Ar,6as,7r,8r,10r,10ar,10bs)-3a,8,10a-trihydroxy-2,10-dimethyl-3-oxo-7-[(phenylacetyl)oxy]-8-(prop-1-en-2-yl)-3,3a,4,6a,7,8,9,10,10a,10b-decahydrobenzo[e]azulen-5-yl]methyl(3-hydroxy-5-methoxyphenyl)acetate](/img/structure/B14613071.png)
